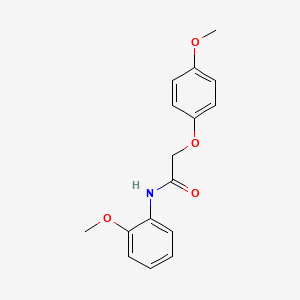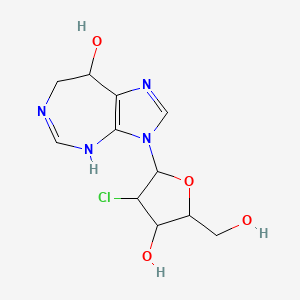![molecular formula C18H17NO3 B1211133 3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- 3-(4-Phenyl) benzoyl propionic acid, closely related to the compound of interest, has been utilized as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are noteworthy for their reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010).
Synthesis of β-Lactams
- 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally similar compound, has been used as a ketene source for synthesizing monocyclic-2-azetidinones. The synthesis process involves controlling diastereoselectivity through hindrance in ketene and imines (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Renewable Building Block for Benzoxazine
- 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is significant for developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Ugi Three-Component Coupling Reaction
- A study conducted a three-component Ugi reaction involving 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid to produce a novel class of compounds. This process is significant for creating new chemical entities (Reddy et al., 2014).
Synthesis of Polysubstituted Pyrroles
- The reaction of arylglyoxals, N,Ndimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids has been utilized to obtain novel pentasubstituted pyrroles. This synthesis method holds importance in the field of organic chemistry (Kolos & Chechina, 2019).
Anti-Inflammatory Activity
- A series of substituted N‐pyrrolylcarboxylic acids, including 3‐(N‐pyrrolyl)propanoic acids, were evaluated for their analgesic and anti-inflammatory activities. These compounds showed promising results in increasing the pain threshold and reducing inflammation (Bocheva, Bijev, & Nankov, 2006).
Analgesic Compounds
- Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids were synthesized and tested for analgesic activity. These compounds displayed equipotent analgesic activity to aspirin, showcasing their potential in pain management (Banoglu et al., 2007).
Eigenschaften
Produktname |
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
3-[1-(furan-2-ylmethyl)-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-18(21)11-9-15-8-10-17(14-5-2-1-3-6-14)19(15)13-16-7-4-12-22-16/h1-8,10,12H,9,11,13H2,(H,20,21) |
InChI-Schlüssel |
NRHNQLUJFCODBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
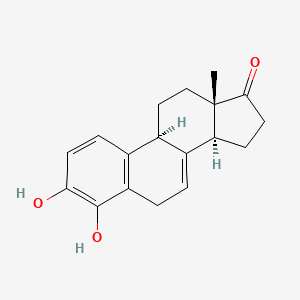
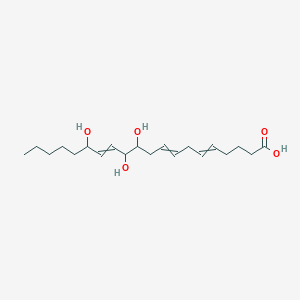

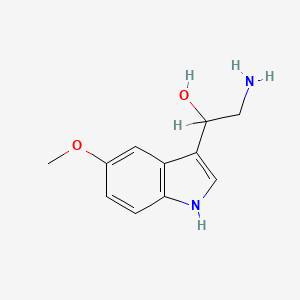
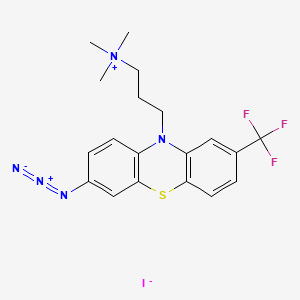
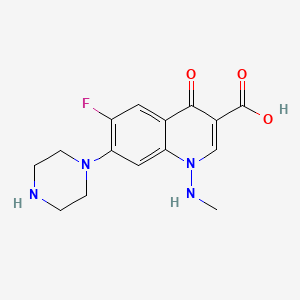
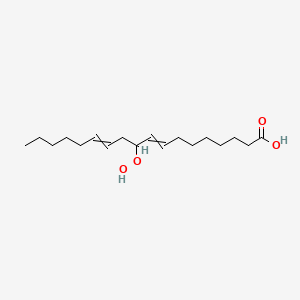
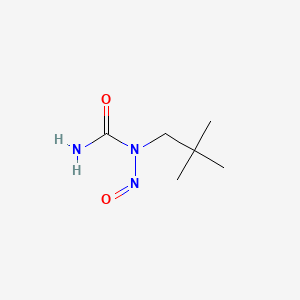
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
